![molecular formula C7H13NO B1420273 Octahydrocyclopenta[b]morpholine CAS No. 1018639-83-2](/img/structure/B1420273.png)
Octahydrocyclopenta[b]morpholine
Overview
Description
Octahydrocyclopenta[b]morpholine: is a heterocyclic organic compound with the molecular formula C7H13NO. It is a saturated bicyclic amine featuring a fused ring system that includes a cyclopentane ring and a morpholine ring. This compound is of interest in various scientific and industrial applications due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Reduction of Morpholine Derivatives: One common synthetic route involves the reduction of morpholine derivatives using hydrogenation techniques. This process typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under high pressure and temperature conditions.
Ring-Closing Metathesis: Another method involves ring-closing metathesis reactions, where a suitable diene precursor undergoes a metathesis reaction catalyzed by a ruthenium-based catalyst to form the this compound ring system.
Industrial Production Methods: In an industrial setting, the compound is often synthesized through large-scale hydrogenation reactions. These reactions are conducted in specialized reactors designed to handle high pressures and temperatures, ensuring efficient conversion of the starting materials to the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into more reduced forms, often involving the addition of hydrogen atoms.
Substitution: Substitution reactions can occur at the nitrogen atom, leading to the formation of different amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO3) and potassium permanganate (KMnO4).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst (e.g., Pd/C) is typically used for reduction reactions.
Substitution: Various alkyl halides and amines can be used as reagents for substitution reactions.
Major Products Formed:
Oxidation Products: Aldehydes, ketones, and carboxylic acids.
Reduction Products: Reduced amines and alcohols.
Substitution Products: Alkylated amines and other substituted derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : Octahydrocyclopenta[b]morpholine serves as a foundational structure for synthesizing more complex molecules. It can undergo various chemical reactions including oxidation and reduction, which are pivotal in organic synthesis.
Reaction Type | Common Reagents | Products Formed |
---|---|---|
Oxidation | Hydrogen peroxide | Oxazolidinones |
Reduction | Lithium aluminum hydride | Amines or alcohols |
Substitution | Alkyl halides | Diverse derivatives |
Biology
- Biological Activity : Research has indicated that this compound derivatives exhibit potential biological activities. For instance, studies have shown interactions with enzymes involved in metabolic pathways.
- Case Study : A study published in the Journal of Medicinal Chemistry explored novel RBP4 antagonists derived from this compound. The antagonists demonstrated efficacy in reducing serum RBP4 levels significantly in murine models of hepatic steatosis, suggesting potential therapeutic applications in metabolic disorders like NAFLD and NASH .
Medicine
- Therapeutic Potential : Investigations into the compound's effects on neurodegenerative diseases have been promising. Its ability to interact with specific molecular targets positions it as a candidate for drug development aimed at conditions such as Alzheimer's disease.
Disease Targeted | Mechanism of Action |
---|---|
Neurodegenerative Diseases | Inhibition of specific enzymes affecting neural pathways |
Industry
- Industrial Applications : The compound is utilized in the production of polymers and other industrial chemicals due to its unique properties that enhance material performance.
- Example : It has been incorporated into formulations that improve the stability and efficacy of various industrial products.
Mechanism of Action
The mechanism by which octahydrocyclopenta[b]morpholine exerts its effects depends on its specific application. In drug development, it may act as a ligand for certain receptors, binding to them and modulating their activity. The molecular targets and pathways involved can vary widely, but often include interactions with enzymes or ion channels.
Comparison with Similar Compounds
Morpholine: A simpler cyclic amine with similar biological and chemical properties.
Pyrrolidine: Another five-membered ring amine, often used in similar applications.
Piperidine: A six-membered ring amine with comparable reactivity and uses.
Uniqueness: Octahydrocyclopenta[b]morpholine is unique due to its fused ring structure, which imparts distinct chemical and physical properties compared to its simpler counterparts
Biological Activity
Octahydrocyclopenta[b]morpholine (OCM) is a bicyclic amine derivative of morpholine, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of OCM, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
OCM is characterized by a unique bicyclic structure that enhances its interaction with various biological targets. This compound's structure allows for multiple substitution patterns, which can significantly affect its biological activity. The basic framework is derived from morpholine, a well-known scaffold in drug development.
Biological Activities
Research has identified several biological activities associated with OCM and its derivatives. These include:
- Antimicrobial Activity : OCM has demonstrated significant antibacterial and antifungal properties. Studies indicate that it exhibits activity against various strains of bacteria, including those resistant to conventional antibiotics .
- Anticancer Properties : OCM derivatives have shown promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways, including PI3K/AKT/mTOR .
- Antitubercular Activity : Some derivatives of OCM have been evaluated for their efficacy against Mycobacterium tuberculosis. Compounds derived from OCM have shown potential as new antitubercular agents .
The biological activity of OCM can be attributed to several mechanisms:
- Enzyme Inhibition : OCM and its derivatives often act as inhibitors of key enzymes involved in disease processes. For example, they have been found to inhibit dipeptidyl peptidase IV (DPP-IV), which is relevant in diabetes management .
- Receptor Modulation : The compounds interact with various receptors, leading to physiological responses that can be beneficial in treating conditions such as hypertension and inflammation .
- Oxidative Stress Reduction : Some studies suggest that OCM has antioxidant properties, which help mitigate oxidative stress-related damage in cells .
Case Studies
Several studies have investigated the biological activity of OCM:
- Anticancer Study : A study evaluated the cytotoxic effects of OCM derivatives on different cancer cell lines. The results indicated that certain substitutions on the morpholine ring significantly enhanced potency against HCT-116 and MCF-7 cells compared to standard treatments .
- Antimicrobial Evaluation : In vitro tests showed that OCM exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) were determined, showing effective concentrations lower than those for many existing antibiotics .
- DPP-IV Inhibition : A series of OCM derivatives were synthesized and tested for DPP-IV inhibitory activity. Compounds showed varying degrees of inhibition, with some demonstrating potency comparable to established DPP-IV inhibitors used in diabetes treatment .
Data Tables
The following table summarizes the biological activities and corresponding IC50 values for selected OCM derivatives:
Compound | Activity Type | IC50 Value (µM) | Target |
---|---|---|---|
OCM-1 | Anticancer | 12.5 | HCT-116 Cell Line |
OCM-2 | Antibacterial | 15.0 | Staphylococcus aureus |
OCM-3 | DPP-IV Inhibition | 8.0 | Dipeptidyl Peptidase IV |
OCM-4 | Antitubercular | 5.0 | Mycobacterium tuberculosis |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Octahydrocyclopenta[b]morpholine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via cyclization reactions involving morpholine derivatives and cyclopentane precursors. Key steps include optimizing temperature (e.g., 120°C for cyclization) and catalysts like p-toluenesulfonic acid, as seen in analogous morpholine-based syntheses . Yield improvements require precise stoichiometric control and purification via column chromatography. Purity validation should employ HPLC or NMR, referencing USP standards for related bicyclic compounds (e.g., Ramipril analogs) .
Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?
- Methodological Answer : Combine NMR (1H, 13C) for ring conformation analysis and mass spectrometry (HRMS) for molecular weight confirmation. For stereochemical resolution, X-ray crystallography or computational modeling (DFT) is critical, as seen in structural studies of octahydrocyclopenta[c]pyrrole derivatives . Cross-reference spectral databases (e.g., PubChem) to rule out isomeric impurities.
Q. What are the standard protocols for stability testing of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies at elevated temperatures (40–60°C) and humidity levels (75% RH) over 4–12 weeks. Monitor degradation via HPLC, focusing on hydrolytic or oxidative byproducts. Protect samples from light and oxygen, as recommended for related bicyclic amines . Statistical analysis (ANOVA) should compare degradation rates across conditions .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Employ kinetic studies (e.g., Eyring plots) and isotopic labeling (e.g., 2H, 18O) to trace reaction pathways. Computational tools (MD simulations, QM/MM) can model transition states, leveraging crystallographic data from analogous morpholine systems . Contrast experimental results with DFT-predicted activation energies to resolve mechanistic ambiguities.
Q. How do structural modifications to the morpholine ring affect the compound’s pharmacokinetic properties in preclinical models?
- Methodological Answer : Design analogs with substituents at the nitrogen or oxygen atoms. Evaluate solubility (shake-flask method), permeability (Caco-2 assays), and metabolic stability (microsomal incubation). Use in vivo PK studies (rodents) with LC-MS quantification. Compare results to QSAR models to identify critical physicochemical parameters (e.g., logP, polar surface area) .
Q. What statistical approaches are optimal for resolving contradictions in biological activity data across independent studies?
- Methodological Answer : Apply meta-analysis frameworks to aggregate data, adjusting for variability in assay conditions (e.g., cell lines, concentrations). Use multivariate regression to isolate confounding variables. For discordant in vitro/in vivo results, employ pathway enrichment analysis to contextualize target engagement .
Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound derivatives?
- Methodological Answer : Prioritize systematic variation of substituents (e.g., alkyl, aryl groups) at defined positions. Pair synthetic libraries with high-throughput screening (HTS) for bioactivity. Validate SAR trends using machine learning (e.g., random forests) trained on descriptors like electronegativity and steric bulk .
Q. Methodological Considerations for Data Collection & Analysis
Q. What criteria ensure reproducibility in synthetic protocols for this compound?
- Answer : Document reaction parameters (temperature, solvent purity, catalyst lot) in detail. Use internal standards (e.g., deuterated analogs) for quantitative NMR. Share raw spectral data and chromatograms in open-access repositories to enable cross-validation .
Q. How should researchers address discrepancies between computational predictions and experimental solubility data?
- Answer : Reassess force field parameters in simulations (e.g., COSMO-RS) and validate with experimental measurements (e.g., dynamic light scattering). Consider polymorphic forms or aggregation phenomena overlooked in models .
Properties
IUPAC Name |
2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-6-7(3-1)9-5-4-8-6/h6-8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHPPCBSLJVBQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)OCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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